(6-Methoxy-9h-purin-9-yl)acetic acid

Medicinal chemistry Structure-activity relationship HIV protease inhibition

Select (6-Methoxy-9H-purin-9-yl)acetic acid (CAS 6298-52-8) for your medicinal chemistry and SAR development programs. This 6-methoxy purine derivative provides a critical electron-donating group that modulates purine ring electronics, yielding a LogP of 0.3 for optimized solubility and synthetic compatibility. Proven as a P2-ligand precursor in HIV-1 protease inhibitor design, its amide coupling products achieve IC50 values of 42–68 nM. Also applicable as a STAT3 inhibitor scaffold and diversity-oriented synthesis building block. Generic substitution with unsubstituted or 6-hydroxy analogs fails to replicate these structure-function relationships. Available at ≥97% purity for reliable R&D outcomes.

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
CAS No. 6298-52-8
Cat. No. B3055080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-9h-purin-9-yl)acetic acid
CAS6298-52-8
Molecular FormulaC8H8N4O3
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1N=CN2CC(=O)O
InChIInChI=1S/C8H8N4O3/c1-15-8-6-7(9-3-10-8)12(4-11-6)2-5(13)14/h3-4H,2H2,1H3,(H,13,14)
InChIKeyKXRNTXGADSNVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Methoxy-9H-purin-9-yl)acetic Acid (CAS 6298-52-8): Purine Scaffold Intermediate for Targeted Medicinal Chemistry and Antiviral Inhibitor Synthesis


(6-Methoxy-9H-purin-9-yl)acetic acid (CAS 6298-52-8) is a 6-substituted purine derivative with molecular formula C₈H₈N₄O₃ and molecular weight 208.17 g/mol [1]. The compound features a methoxy group at the 6-position of the purine ring and an acetic acid moiety attached at the N9 position, producing a LogP of 0.3 and six hydrogen bond acceptors [2]. This structural configuration positions the compound as a versatile intermediate in medicinal chemistry, particularly as a building block for the synthesis of HIV-1 protease inhibitors and other purine-based bioactive molecules [3]. The compound is commercially available at ≥97% purity for research applications .

Why 6-Methoxy-9H-purin-9-yl Acetic Acid Cannot Be Substituted with Unsubstituted or 6-Hydroxy Purine Analogs


Generic substitution of (6-methoxy-9H-purin-9-yl)acetic acid with unsubstituted 2-(9H-purin-9-yl)acetic acid or 6-hydroxy analogs fails due to three critical structure-function determinants. First, the 6-methoxy group introduces electron-donating character that modulates the purine ring's electronic environment, altering hydrogen-bonding capacity and metabolic stability relative to the unsubstituted scaffold [1]. Second, substitution at the 6-position directly impacts the compound's utility as a P2-ligand precursor in HIV-1 protease inhibitor design, where carbonyl and NH interactions are essential for potency [2]. Third, the methoxy group confers a LogP of 0.3 versus higher lipophilicity in 6-alkyl or 6-aryl analogs, affecting solubility and downstream synthetic compatibility [3]. Substituting with 6-chloro, 6-amino, or 6-dimethylamino analogs without verification of equivalent reactivity in nucleophilic substitution or amide coupling steps introduces risk of synthetic failure or altered biological outcomes [4].

Quantitative Differentiation Evidence: (6-Methoxy-9H-purin-9-yl)acetic Acid vs. Closest Analogs


Hydrogen Bond Acceptor Capacity: 6-Methoxy vs. Unsubstituted Purine-9-acetic Acid

The 6-methoxy substituent in (6-methoxy-9H-purin-9-yl)acetic acid provides six hydrogen bond acceptors compared to four in unsubstituted 2-(9H-purin-9-yl)acetic acid [1]. This increased H-bonding capacity is critical for the compound's role as a P2-ligand precursor, where the carbonyl and NH groups of the purine base promote extensive H-bonding interactions essential for HIV-1 protease inhibitory potency [2]. Inhibitors incorporating the 6-methoxy purine acetamide P2-ligand scaffold achieved IC₅₀ values of 42-68 nM against HIV-1 protease [2].

Medicinal chemistry Structure-activity relationship HIV protease inhibition

LogP Lipophilicity: 6-Methoxy vs. 2-Chloro-6-(dimethylamino) Purine Acetic Acid Analog

(6-Methoxy-9H-purin-9-yl)acetic acid exhibits a calculated LogP of 0.3, positioning it in an optimal intermediate lipophilicity range for aqueous solubility while retaining sufficient membrane permeability [1]. In contrast, the 2-chloro-6-(dimethylamino)-9H-purin-9-yl analog has a significantly higher predicted LogP of 0.99 . This 3.3-fold difference in predicted lipophilicity directly impacts solubility and formulation behavior . The 6-methoxy substitution avoids the halogen-induced lipophilicity elevation characteristic of chloro-substituted purine acetic acids.

Drug-likeness ADME Solubility optimization

Synthetic Utility as P2-Ligand Precursor: 6-Methoxy Purine Acetic Acid in HIV-1 Protease Inhibitor Synthesis

In a systematic study of 33 purine-based HIV-1 protease inhibitors, N-2-(6-substituted-9H-purin-9-yl)acetamide derivatives demonstrated potent enzyme inhibition [1]. Inhibitors 16a, 16f, and 16j, which incorporate the N-2-(6-substituted-9H-purin-9-yl)acetamide scaffold derived from (6-methoxy-9H-purin-9-yl)acetic acid precursors, displayed IC₅₀ values of 43 nM, 42 nM, and 68 nM respectively against HIV-1 protease [1]. The 6-methoxy purine acetic acid intermediate 2h was synthesized by refluxing the corresponding precursor with sodium methylate in methanol to install the 6-methoxy group, followed by conversion to the acetamide P2-ligand .

HIV-1 protease inhibition Antiviral drug discovery P2-ligand design

Molecular Weight and Rotatable Bond Differentiation: 6-Methoxy vs. 6-Dimethylamino Purine Acetic Acid

(6-Methoxy-9H-purin-9-yl)acetic acid has a molecular weight of 208.17 g/mol and three rotatable bonds [1]. The 6-dimethylamino analog has a higher molecular weight of 221.22 g/mol (6.3% increase) while maintaining the same rotatable bond count . This weight difference reflects the substitution of a methoxy group (-OCH₃, MW 31) with a dimethylamino group (-N(CH₃)₂, MW 44). The lower molecular weight of the 6-methoxy derivative aligns more closely with fragment-like property guidelines for lead optimization campaigns [1].

Fragment-based drug design Molecular properties Lead optimization

Validated Research and Industrial Applications for (6-Methoxy-9H-purin-9-yl)acetic Acid


HIV-1 Protease Inhibitor P2-Ligand Intermediate Synthesis

Use as a key intermediate for synthesizing N-2-(6-substituted-9H-purin-9-yl)acetamide P2-ligands in HIV-1 protease inhibitor development. The compound serves as the precursor for 6-methoxy purine acetic acid intermediates that, following amide coupling with appropriate P2'-ligands, yield inhibitors with IC₅₀ values of 42-68 nM in vitro [1]. This application is supported by a published 33-compound SAR study validating the purine P2-ligand scaffold [1]. The moderate LogP of 0.3 facilitates synthetic manipulation and purification steps [2].

STAT3 Inhibitor Scaffold Derivatization

Deploy as a core scaffold for generating substituted 2-(9H-purin-9-yl) acetic acid analogs targeting STAT3 inhibition. The 6-methoxy substitution pattern provides a distinct electronic profile compared to 6-amino or 6-alkylamino analogs, enabling exploration of structure-activity relationships around the purine core [3]. Patent literature identifies 2-(9H-purin-9-yl) acetic acid analogs as a relevant chemotype for STAT3 inhibitor development [3].

Purine Derivative Library Synthesis for Kinase or Antiviral Screening

Incorporate into diversity-oriented synthesis of 6-substituted purine libraries for screening against kinase targets or antiviral applications. The 6-methoxy group provides a balanced electron-donating substituent that contrasts with 6-chloro (electron-withdrawing) or 6-amino (strongly electron-donating, hydrogen bond donor) analogs, enabling systematic exploration of electronic effects on target binding [4]. The compound's three rotatable bonds and six hydrogen bond acceptors support diverse downstream derivatization strategies [2].

Reference Standard for Purine Acetic Acid Analytical Method Development

Use as an analytical reference standard for developing HPLC, LC-MS, or NMR methods for purine acetic acid derivatives. The compound is characterized by authenticated spectral data including IR spectrum available from NIST and InChIKey KXRNTXGADSNVIH-UHFFFAOYSA-N [5]. Commercial availability at ≥97% purity supports method validation and quality control applications .

Quote Request

Request a Quote for (6-Methoxy-9h-purin-9-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.